molecular formula C5H9NO2 B1585555 Nitrocyclopentane CAS No. 2562-38-1

Nitrocyclopentane

Cat. No.: B1585555
CAS No.: 2562-38-1
M. Wt: 115.13 g/mol
InChI Key: CJSZWOGCKKDSJG-UHFFFAOYSA-N
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Description

Nitrocyclopentane is an organic compound with the molecular formula C5H9NO2 It is a nitro derivative of cyclopentane, characterized by the presence of a nitro group (-NO2) attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrocyclopentane can be synthesized through the nitration of cyclopentane. This process typically involves the reaction of cyclopentane with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually require controlled temperatures to avoid over-nitration and ensure the selective formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common to achieve efficient nitration. The reaction mixture is then subjected to separation and purification processes to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Nitrocyclopentane undergoes various chemical reactions, including:

    Reduction: this compound can be reduced to cyclopentylamine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The nitro group in this compound can be oxidized to form nitrocyclopentanone using oxidizing agents such as potassium permanganate (KMnO4).

    Substitution: this compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups. For example, reaction with sodium methoxide (NaOCH3) can yield methoxycyclopentane.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Substitution: Sodium methoxide (NaOCH3), methanol (CH3OH) as solvent.

Major Products Formed:

    Reduction: Cyclopentylamine.

    Oxidation: Nitrocyclopentanone.

    Substitution: Methoxycyclopentane.

Scientific Research Applications

Nitrocyclopentane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of cyclopentylamine and other derivatives.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

    Nitrocyclopropane: Smaller ring size, higher ring strain, and different reactivity.

    Nitrocyclobutane: Intermediate ring size, moderate ring strain, and reactivity.

    Nitrocyclohexane: Larger ring size, lower ring strain, and different reactivity.

Uniqueness of Nitrocyclopentane: this compound is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. This makes it an interesting compound for studying the effects of ring size on chemical reactivity and properties.

Properties

IUPAC Name

nitrocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSZWOGCKKDSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180295
Record name Cyclopentane, nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2562-38-1
Record name Nitrocyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2562-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, nitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrocyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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